molecular formula C16H26N2O3S B7094831 N-(2-hydroxyethyl)-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]methanesulfonamide

N-(2-hydroxyethyl)-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]methanesulfonamide

Cat. No.: B7094831
M. Wt: 326.5 g/mol
InChI Key: QZXKUNIQEUGXNC-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]methanesulfonamide is a complex organic compound that features a sulfonamide group, a piperidine ring, and a hydroxyethyl group

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-22(20,21)18(11-12-19)14-16-7-5-15(6-8-16)13-17-9-3-2-4-10-17/h5-8,19H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXKUNIQEUGXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCO)CC1=CC=C(C=C1)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]methanesulfonamide typically involves multiple steps:

    Formation of the Piperidine Derivative: The initial step often involves the reaction of piperidine with a suitable benzyl halide to form the piperidin-1-ylmethylbenzene derivative.

    Introduction of the Sulfonamide Group: The next step involves the reaction of the piperidin-1-ylmethylbenzene derivative with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonamide group.

    Addition of the Hydroxyethyl Group: Finally, the hydroxyethyl group is introduced via a nucleophilic substitution reaction using 2-chloroethanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

    Substitution: The piperidine ring can undergo various substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents for electrophilic substitution.

Major Products

    Oxidation: Formation of aldehydes or ketones from the hydroxyethyl group.

    Reduction: Formation of primary or secondary amines from the sulfonamide group.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, N-(2-hydroxyethyl)-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]methanesulfonamide can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Medicine

Medically, this compound has potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes. Its sulfonamide group is known for its antibacterial properties, which could be leveraged in developing new antibiotics.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The hydroxyethyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-N-methylmethanesulfonamide: Lacks the piperidine ring, making it less complex.

    N-(2-hydroxyethyl)-N-phenylmethanesulfonamide: Lacks the piperidine ring but retains the phenyl group.

    N-(2-hydroxyethyl)-N-[[4-(methyl)phenyl]methyl]methanesulfonamide: Similar but with a methyl group instead of the piperidine ring.

Uniqueness

N-(2-hydroxyethyl)-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]methanesulfonamide is unique due to the presence of the piperidine ring, which can significantly alter its chemical properties and biological activity. This structural feature can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in medicinal chemistry and drug design.

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